3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Description
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone (CAS 303776-75-2, molecular formula: C₁₇H₁₃N₃O₄S) is a heterocyclic compound identified as a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp) . Discovered through high-throughput screening (HTS) of GlaxoSmithKline’s compound library, this molecule exhibits a unique scaffold combining a 4-hydroxyquinolin-2(1H)-one core fused with a 1,2,4-benzothiadiazine-1,1-dioxide moiety. Its mechanism involves binding to the HCV RdRp active site, disrupting viral replication . Key structural features include:
- 4-hydroxyquinolinone: Essential for hydrogen bonding with the polymerase.
- Benzothiadiazine-dioxide: Enhances electron-withdrawing effects and stabilizes interactions with the enzyme.
- Substituent flexibility: Modifications at the N1 and C6 positions (e.g., alkyl chains, halogens) optimize potency and pharmacokinetics .
Properties
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-14-9-5-1-2-6-10(9)18-16(21)13(14)15-17-11-7-3-4-8-12(11)24(22,23)19-15/h1-8H,(H,17,19)(H2,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQPRBRAQYOKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=NS(=O)(=O)C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of hepatitis C virus (HCV) polymerase. This article provides a detailed examination of its biological properties, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H11N3O4S
- Molecular Weight : 341.341 g/mol
- CAS Number : 303776-73-0
- IUPAC Name : 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1H-quinolin-2-one
Research indicates that this compound functions primarily as an inhibitor of HCV polymerase. It has been shown to effectively disrupt the replication process of the virus in cellular models. The biological activity is attributed to the presence of the benzothiadiazine moiety which enhances the compound's ability to interact with viral enzymes.
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications to the quinolinone ring can significantly affect the potency and selectivity of the compound against HCV. For example:
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Original Compound | None | Potent HCV inhibitor |
| 1-(2-cyclopropylethyl) variant | Cyclopropyl substitution | Enhanced potency in biochemical assays |
| Fluorinated derivatives | Fluorine substitution | Increased stability and activity |
These modifications suggest that careful structural alterations can lead to improved pharmacological profiles.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant antiviral activity against HCV replicons in human liver cell lines (Huh7 cells). The compound inhibits viral RNA synthesis and protein expression in a dose-dependent manner.
Case Studies
A notable study published in Antiviral Research reported on the efficacy of this compound in inhibiting HCV replication. The findings indicated:
- IC50 : The half-maximal inhibitory concentration was determined to be approximately 0.5 µM.
- Mechanism Insight : The compound was shown to inhibit the NS5B polymerase activity directly.
Safety and Toxicology
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic concentrations. However, further studies are required to fully elucidate its toxicological effects and long-term safety in clinical settings.
Scientific Research Applications
Antiviral Applications
One of the most significant applications of this compound is its activity against the hepatitis C virus (HCV). Research has demonstrated that derivatives of 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone act as potent inhibitors of HCV RNA-dependent RNA polymerase. This enzymatic inhibition is crucial for the replication of the virus in host cells.
Key Findings:
- Inhibition of HCV Polymerase : A study published in the Journal of Medicinal Chemistry highlighted that this compound class effectively inhibits HCV polymerase enzymatic activity and reduces the replication ability of subgenomic HCV replicons in Huh-7 cells .
- Structure-Activity Relationship (SAR) : The study also explored various substituents on the quinolinone ring to enhance potency, leading to the identification of a derivative with promising molecular properties for further development as a clinical candidate .
Other Biological Activities
Beyond its antiviral properties, this compound has shown potential in other areas:
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties by modulating cellular pathways involved in cancer progression. The ability to influence gene expression related to cell cycle regulation and apoptosis could make it a candidate for further investigation in oncology .
Anti-inflammatory Effects
Research indicates that derivatives of this compound may interact with transcription factors involved in inflammatory responses. This interaction could potentially lead to therapeutic applications in treating inflammatory diseases .
Case Studies and Research Insights
A comprehensive review of the literature reveals several case studies where derivatives of this compound were tested for various biological activities:
Comparison with Similar Compounds
1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
- CAS : 303776-83-2
- Structure : Features a butyl group at the N1 position instead of methyl.
- Activity : Comparable inhibitory potency to the parent compound but with improved solubility due to the longer alkyl chain .
- SAR Insight : Alkyl substituents (e.g., butyl, cyclopropylethyl) enhance cellular permeability and metabolic stability .
6-Fluoro-1-(2-cyclopropylethyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone (Compound 130)
- Key Modification : Fluorine at C6 and cyclopropylethyl at N1.
- Potency : IC₅₀ = 0.02 μM (enzymatic assay), EC₅₀ = 0.15 μM (replicon assay) .
- Advantage : Fluorine’s electron-withdrawing effect increases binding affinity, while cyclopropylethyl improves oral bioavailability .
Core-Modified Analogues
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1,8-naphthyridin-2(1H)-one
- Structure: Replaces quinolinone with a naphthyridinone core.
- Properties : Higher molecular weight (342.04 g/mol) and polar surface area (PSA = 120.75 Ų) compared to the parent compound (PSA = 109.28 Ų) .
4-Hydroxyquinolinone Derivatives with Divergent Bioactivities
3-Heptyl-4-hydroxy-2(1H)-quinolone
(2-Oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole Derivatives
- Structure : Triazole moieties linked via click chemistry.
- Application : Antibacterial agents targeting DNA gyrase, with IC₅₀ values in the μM range .
- Limitation : Reduced antiviral potency compared to benzothiadiazine-containing analogues .
Physicochemical and Pharmacokinetic Comparison
Key Trends :
- PSA and Solubility: Lower PSA correlates with better membrane permeability (e.g., target compound vs. naphthyridinone) .
- LogP and Bioavailability : Higher LogP in alkylated derivatives improves lipophilicity but may increase toxicity risks .
Research Findings and Implications
- Optimal Substituents : Cyclopropylethyl and fluoro groups balance potency and pharmacokinetics in HCV inhibitors .
- Structural Rigidity : The benzothiadiazine-dioxide moiety is critical for RdRp binding; its removal abolishes activity .
- Diverse Applications: 4-hydroxyquinolinone derivatives exhibit broad bioactivities, but target-specific modifications are essential .
Preparation Methods
Quinolinone Ring Formation
The 4-hydroxyquinolin-2(1H)-one core is typically synthesized through the Gould-Jacobs reaction, which involves cyclization of anilines with β-ketoesters. For example:
-
Step 1 : Ethyl acetoacetate reacts with 2-aminobenzoic acid derivatives in polyphosphoric acid (PPA) at 120–140°C to form 4-hydroxyquinolin-2(1H)-one intermediates.
-
Step 2 : The intermediate is brominated at the C3 position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), achieving regioselective substitution.
| Reaction Parameter | Typical Conditions |
|---|---|
| Temperature | 120–140°C |
| Catalyst | Polyphosphoric acid |
| Solvent | Toluene or DMF |
| Yield | 65–78% |
Benzothiadiazine Dioxide Moiety Incorporation
The benzothiadiazine dioxide group is introduced via nucleophilic aromatic substitution (SNAr):
-
Step 1 : 2-Aminobenzenesulfonamide reacts with chlorocarbonyl reagents (e.g., phosgene or triphosgene) to form a reactive intermediate.
-
Step 2 : Coupling with the brominated quinolinone occurs in the presence of a base (e.g., potassium carbonate) in acetonitrile at reflux.
Critical Factors :
-
Electron-withdrawing groups on the benzene ring enhance reactivity in SNAr.
-
Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction rates.
Alternative Routes via Microwave-Assisted Synthesis
Microwave irradiation has been employed to reduce reaction times and improve yields:
One-Pot Synthesis
A modified approach combines quinolinone formation and benzothiadiazine coupling in a single step:
-
Conditions : Microwave irradiation at 150°C for 15 minutes using InCl₃ as a Lewis catalyst.
-
Advantages :
-
63% yield compared to 45% in conventional heating.
-
Reduced byproduct formation due to uniform heating.
-
Solvent Optimization
| Solvent | Dielectric Constant | Reaction Time | Yield |
|---|---|---|---|
| DMF | 36.7 | 15 min | 63% |
| Ethanol | 24.3 | 30 min | 58% |
| Water | 80.1 | 45 min | 42% |
Polar aprotic solvents like DMF are preferred for their ability to stabilize charged intermediates.
Post-Synthetic Modifications
N-Alkylation for Improved Solubility
The N1 position of the quinolinone ring is alkylated to enhance bioavailability:
-
Reagents : Alkyl halides (e.g., methyl iodide) or epoxides.
-
Conditions : Phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane).
Example :
-
Substrate : 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone.
-
Reagent : Methyl iodide (1.2 eq).
-
Yield : 85% after 6 hours at 60°C.
Halogenation at C6
Electrophilic halogenation introduces substituents that modulate electronic properties:
-
Method : Bromine or iodine in acetic acid with catalytic H₂SO₄.
-
Outcome :
-
Bromination at C6 increases HCV polymerase inhibition (IC₅₀ = 0.02 μM vs. 0.15 μM for parent compound).
-
Purification and Characterization
Chromatographic Techniques
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20:80 to 50:50).
-
Preparative HPLC : C18 column, methanol/water (70:30), flow rate 10 mL/min.
Spectroscopic Validation
| Technique | Key Peaks | Functional Group Confirmation |
|---|---|---|
| IR (KBr) | 3447 cm⁻¹ (O–H), 1663 cm⁻¹ (C=O) | Hydroxy and carbonyl groups |
| ¹H NMR | δ 7.95 (s, 1H, Ar–H), δ 3.59 (s, 3H, N–CH₃) | Aromatic protons and N-methyl group |
| ¹³C NMR | δ 176.8 (C=O), δ 156.2 (C–OH) | Quinolinone core |
Industrial-Scale Production Challenges
Cost-Effective Catalysts
Transitioning from homogeneous catalysts (e.g., InCl₃) to heterogeneous systems (e.g., zeolites) reduces metal contamination:
-
Zeolite Y : Achieves 60% yield with 99% purity in pilot-scale trials.
Waste Management
-
Byproducts : Sulfur dioxide and ammonium salts require neutralization with NaOH scrubbing.
-
Solvent Recovery : Distillation reclaims >90% of DMF for reuse.
Recent Advances in Continuous Flow Synthesis
Microreactor technology enables rapid, scalable production:
-
Conditions : Residence time of 2 minutes at 180°C.
-
Output : 1.2 kg/day with 95% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Conventional Heating | 45–65% | 95–98% | Moderate |
| Microwave-Assisted | 63–70% | 98–99% | High |
| Continuous Flow | 75–80% | 99% | Industrial |
Q & A
Q. What are the recommended synthetic routes for 3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, one approach refluxes intermediates (e.g., 3-acetyl-4-hydroxyquinoline derivatives) with aldehydes or hydrazine hydrate in solvents like DMF or ethanol under controlled conditions . Post-synthesis, characterization relies on:
- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., OH at ~3447 cm⁻¹, C=O at ~1663 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR (e.g., δ 3.59 ppm for CH3, δ 7.95 ppm for aromatic protons) and ¹³C NMR to verify substituent positions and hydrogen bonding .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for intermediates) and fragmentation patterns validate molecular weight and structural integrity .
Q. How has the biological activity of this compound been evaluated in initial pharmacological studies?
- Methodological Answer : Early-stage antiviral activity is assessed via RNA-dependent RNA polymerase (RdRp) inhibition assays , as demonstrated in hepatitis C virus (HCV) studies. The compound’s IC₅₀ values are determined using enzymatic assays with radiolabeled nucleotides, where competitive inhibition kinetics are analyzed . Cell-based models (e.g., HCV replicon systems) further validate efficacy by measuring viral RNA reduction via qRT-PCR .
Advanced Research Questions
Q. What strategies are employed to optimize the yield and purity of this compound during multi-step synthesis?
- Methodological Answer :
- Catalyst Optimization : Microwave-assisted synthesis with InCl₃ reduces reaction time (e.g., from hours to 5 minutes) and improves yield (63% vs. traditional methods) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while recrystallization from acetic acid or DMF removes byproducts .
- Purification Techniques : Column chromatography with silica gel or preparative HPLC isolates high-purity fractions, monitored by TLC or LC-MS .
Q. How do structural modifications at specific positions of the quinolinone core affect its inhibitory potency against HCV RNA polymerase?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Benzothiadiazine Dioxide Moiety : Essential for RdRp binding; substitution with bulkier groups reduces activity due to steric hindrance .
- 4-Hydroxy Group : Hydrogen bonding with Asp318 of HCV RdRp is critical; methylation at this position abolishes inhibition .
- Quinolinone Ring Planarity : Dihedral angles >57° between aromatic rings (observed via X-ray crystallography) disrupt π-π stacking with viral polymerase residues .
Q. What crystallographic evidence exists to support the molecular conformation of this compound, and how does this inform binding mode predictions?
- Methodological Answer : X-ray diffraction data (e.g., CCDC deposition 823008) confirm:
- Dihedral Angles : Near-planar fusion of benzothiadiazine and quinolinone rings (0.28° deviation), facilitating binding to RdRp’s active site .
- Intermolecular Interactions : Centroid-to-centroid π-π stacking (3.94 Å) and N–H⋯N hydrogen bonds stabilize dimeric forms, which may influence solubility and bioavailability .
Molecular docking simulations (e.g., using AutoDock Vina) align these structural features with RdRp’s palm domain, predicting competitive inhibition at the nucleotide-binding pocket .
Q. How should researchers address discrepancies in reported biological activity data across different experimental models?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values in enzymatic vs. cell-based assays) are resolved by:
- Assay Standardization : Normalizing enzyme concentrations and substrate purity across labs .
- Cell Permeability Adjustments : Accounting for differences in membrane transport (e.g., using PAMPA assays) to explain lower efficacy in cellular models .
- Meta-Analysis : Pooling data from multiple studies (e.g., J Med Chem 2006 vs. later derivatives) to identify outliers and refine SAR trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
